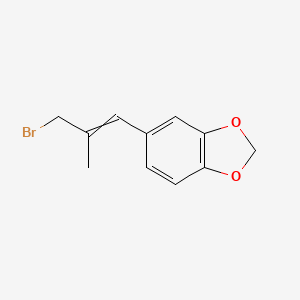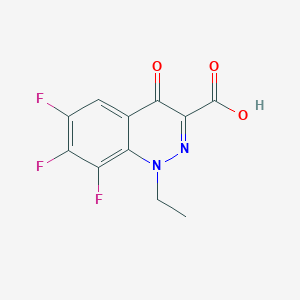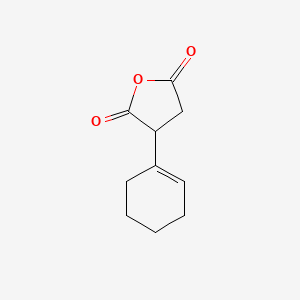
6-(Benzyloxy)-7-methoxyisoquinoline-2(1H)-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Benzyloxy)-7-methoxyisoquinoline-2(1H)-carbaldehyde is an organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a benzyloxy group at the 6th position, a methoxy group at the 7th position, and a carbaldehyde group at the 2nd position of the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-7-methoxyisoquinoline-2(1H)-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde with an aminoacetaldehyde diethyl acetal.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Methoxylation: The methoxy group can be introduced through methylation using dimethyl sulfate or methyl iodide in the presence of a base.
Formylation: The formyl group can be introduced using the Vilsmeier-Haack reaction, which involves the reaction of the isoquinoline derivative with DMF and POCl3.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(Benzyloxy)-7-methoxyisoquinoline-2(1H)-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy and methoxy groups can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Benzyl alcohol, methyl iodide, dimethyl sulfate
Major Products Formed
Oxidation: 6-(Benzyloxy)-7-methoxyisoquinoline-2-carboxylic acid
Reduction: 6-(Benzyloxy)-7-methoxyisoquinoline-2-methanol
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used
Scientific Research Applications
6-(Benzyloxy)-7-methoxyisoquinoline-2(1H)-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of isoquinoline-based therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(Benzyloxy)-7-methoxyisoquinoline-2(1H)-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Benzyloxyindole: Another benzyloxy-substituted compound with potential biological activities.
7-Methoxyisoquinoline: A structurally related compound with a methoxy group at the 7th position but lacking the benzyloxy and aldehyde groups.
2-Formylisoquinoline: An isoquinoline derivative with an aldehyde group at the 2nd position but lacking the benzyloxy and methoxy groups.
Uniqueness
6-(Benzyloxy)-7-methoxyisoquinoline-2(1H)-carbaldehyde is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of both benzyloxy and methoxy groups, along with the aldehyde functionality, allows for diverse chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
112945-14-9 |
|---|---|
Molecular Formula |
C18H17NO3 |
Molecular Weight |
295.3 g/mol |
IUPAC Name |
7-methoxy-6-phenylmethoxy-1H-isoquinoline-2-carbaldehyde |
InChI |
InChI=1S/C18H17NO3/c1-21-17-10-16-11-19(13-20)8-7-15(16)9-18(17)22-12-14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3 |
InChI Key |
UAOQYFJEJDHFPC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=CN(CC2=C1)C=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



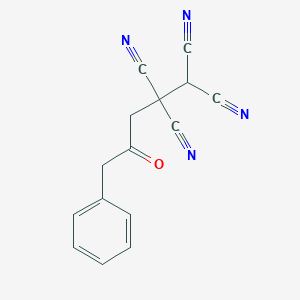
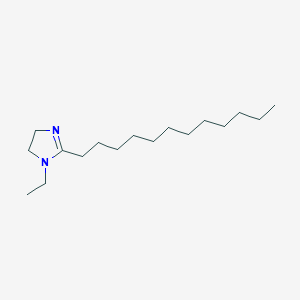
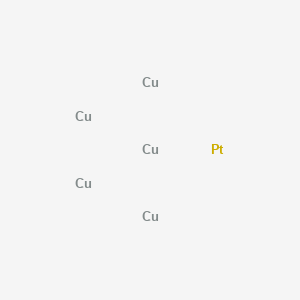
![Methyl 9-[5-(1-butoxybutyl)furan-2-YL]nonanoate](/img/structure/B14296115.png)
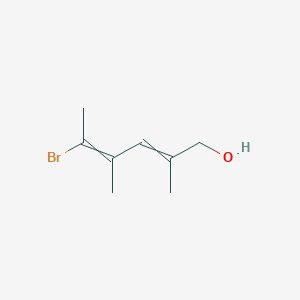
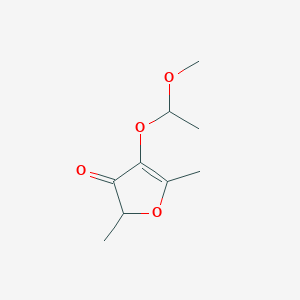
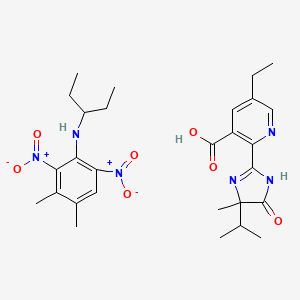
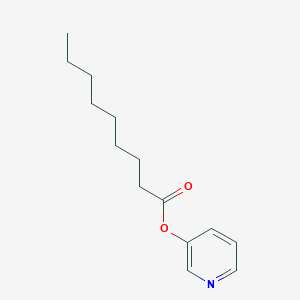

![7-(Bromomethyl)-5-methyl-2H-[1,3]dioxolo[4,5-g]quinoxalin-6(5H)-one](/img/structure/B14296150.png)
